molecular formula C22H18FNO4 B1401448 Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate CAS No. 1381944-37-1

Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate

Cat. No. B1401448
M. Wt: 379.4 g/mol
InChI Key: SWFHSVRZULQPEA-UHFFFAOYSA-N
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Description


“Methyl 4’-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1’-biphenyl]-3-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to a class of compounds known as benzyloxy carbonyl compounds1. These compounds are often used in organic synthesis1.



Synthesis Analysis



Molecular Structure Analysis



Chemical Reactions Analysis



Physical And Chemical Properties Analysis


Scientific Research Applications

Crystal Structure Analysis

  • The compound has been studied for its crystal structure, revealing specific molecular configurations and intermolecular hydrogen bonds, which are important for understanding its chemical behavior and potential applications (Burns & Hagaman, 1993).

Synthesis of Constrained Tryptophan Derivatives

  • Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate has been utilized in the synthesis of novel tryptophan analogues. These derivatives are significant for studies in peptide and peptoid conformation elucidation (Horwell et al., 1994; Horwell et al., 1995).

Development of Fluorescent Chloride Sensors

  • The compound is a precursor in the synthesis of optical chloride sensors, offering potential applications in spectroscopic techniques (Das, Mohar & Bag, 2021).

Role in Folate Metabolism Inhibition

  • Derivatives of the compound have been evaluated as inhibitors of folate metabolism, an important aspect in the study of certain types of cancer treatments (Piper et al., 1982).

Anticonvulsant Applications

  • Similar compounds have been investigated for their potential as anticonvulsant enaminones, which could offer insights into new treatments for epilepsy (Kubicki, Bassyouni & Codding, 2000).

Study of 1,4-Dihydropyridine Derivatives

  • The compound has been used in the study of 1,4-dihydropyridine derivatives, which have calcium-channel antagonist activity. This is significant for the development of drugs that modulate calcium channels (Linden et al., 2011).

Safety And Hazards


Future Directions


properties

IUPAC Name

methyl 2-fluoro-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO4/c1-27-21(25)19-9-5-8-18(20(19)23)16-10-12-17(13-11-16)24-22(26)28-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFHSVRZULQPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743969
Record name Methyl 4'-{[(benzyloxy)carbonyl]amino}-2-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate

CAS RN

1381944-37-1
Record name Methyl 4'-{[(benzyloxy)carbonyl]amino}-2-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
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Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
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Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
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Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
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Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
Reactant of Route 6
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Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate

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